molecular formula C12H12BrClO4 B3036397 Diethyl 2-bromo-5-chloroterephthalate CAS No. 340148-60-9

Diethyl 2-bromo-5-chloroterephthalate

Cat. No.: B3036397
CAS No.: 340148-60-9
M. Wt: 335.58 g/mol
InChI Key: UAEJDZNOMOQBMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-bromo-5-chloroterephthalate is an organic compound with the chemical formula C12H12BrClO4. It is a derivative of terephthalic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and chlorine atoms at the 2 and 5 positions, respectively, and the carboxylic acid groups are esterified with ethyl groups. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-bromo-5-chloroterephthalate can be synthesized through several methods. One common method involves the bromination of terephthalic acid using phosphoryl bromide (POBr3) to obtain 2-bromoterephthalic acid. This intermediate is then chlorinated and esterified with ethanol to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale bromination and chlorination reactions, followed by esterification. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is carried out under controlled temperatures and pressures to maintain the stability of the compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-bromo-5-chloroterephthalate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Ester Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Ester Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

    Substitution Reactions: The major products are the substituted derivatives of this compound.

    Ester Hydrolysis: The major products are 2-bromo-5-chloroterephthalic acid and ethanol.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used.

Scientific Research Applications

Diethyl 2-bromo-5-chloroterephthalate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-bromo-5-chloroterephthalate involves its interaction with specific molecular targets. The bromine and chlorine atoms on the benzene ring can participate in electrophilic aromatic substitution reactions, while the ester groups can undergo hydrolysis. These interactions can affect various biological pathways and processes, making the compound useful in research applications.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-bromo-terephthalate: Similar structure but lacks the chlorine atom.

    Diethyl 5-chloroterephthalate: Similar structure but lacks the bromine atom.

    Diethyl terephthalate: Lacks both bromine and chlorine atoms.

Uniqueness

Diethyl 2-bromo-5-chloroterephthalate is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which allows for a wider range of chemical reactions and applications compared to its analogs. The combination of these substituents enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

diethyl 2-bromo-5-chlorobenzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrClO4/c1-3-17-11(15)7-6-10(14)8(5-9(7)13)12(16)18-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEJDZNOMOQBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1Br)C(=O)OCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-bromo-5-chloroterephthalate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diethyl 2-bromo-5-chloroterephthalate
Reactant of Route 3
Reactant of Route 3
Diethyl 2-bromo-5-chloroterephthalate
Reactant of Route 4
Diethyl 2-bromo-5-chloroterephthalate
Reactant of Route 5
Reactant of Route 5
Diethyl 2-bromo-5-chloroterephthalate
Reactant of Route 6
Reactant of Route 6
Diethyl 2-bromo-5-chloroterephthalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.